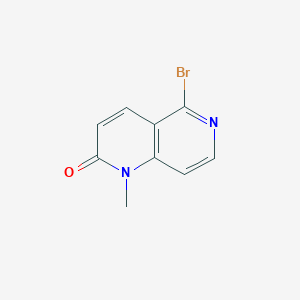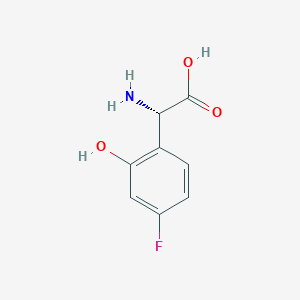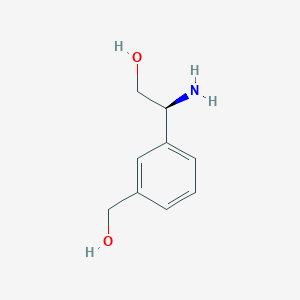
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(hydroxymethyl)benzaldehyde and (S)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (S)-2-amino-2-(3-carboxyphenyl)ethan-1-ol.
Reduction: Formation of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence neurotransmitter pathways, affecting signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
®-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.
2-amino-2-(3-(hydroxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
2-amino-2-(3-(hydroxymethyl)phenyl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of an alcohol.
Uniqueness
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific functional groups, making it a valuable compound for stereoselective synthesis and biological studies.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-[3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO2/c10-9(6-12)8-3-1-2-7(4-8)5-11/h1-4,9,11-12H,5-6,10H2/t9-/m1/s1 |
InChIキー |
BPLFMKCGONEIQM-SECBINFHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[C@@H](CO)N)CO |
正規SMILES |
C1=CC(=CC(=C1)C(CO)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)

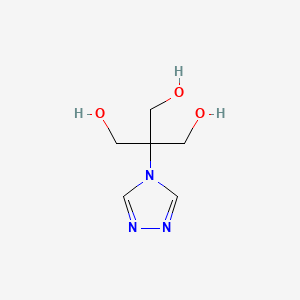
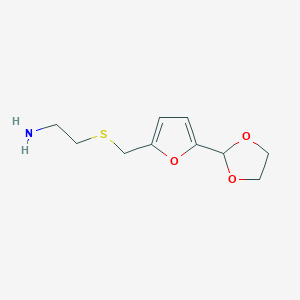
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
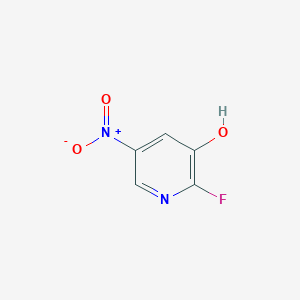
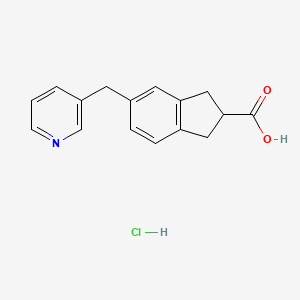

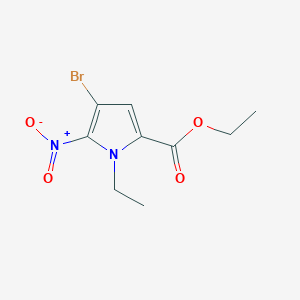
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)
